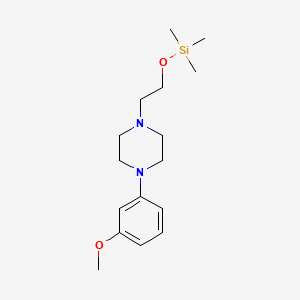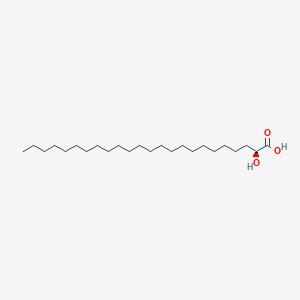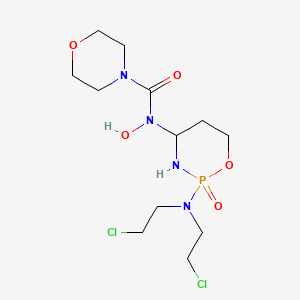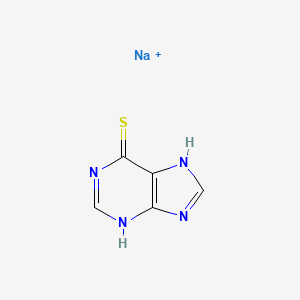
2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- is an organic compound belonging to the benzoxazine family These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of N-acyl anthranilic acids: This method involves the reaction of N-acyl anthranilic acids with acetic anhydride under reflux conditions to form the benzoxazine ring.
Condensation reactions: Another approach involves the condensation of o-aminophenols with acyl chlorides or anhydrides, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Acetyl-2,2,4-trimethyl-2H-1,4-benzoxazin-3(4H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Elektrophiler und nukleophiler Austausch kann am aromatischen Ring oder an der Acetylgruppe auftreten.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Benzoxazinoxide ergeben, während die Reduktion Benzoxazinalkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
7-Acetyl-2,2,4-trimethyl-2H-1,4-benzoxazin-3(4H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendet als Baustein für die Synthese komplexerer Moleküle und Polymere.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle und krebshemmende Eigenschaften.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen, einschließlich der Medikamentenentwicklung.
Industrie: Eingesetzt bei der Herstellung von fortschrittlichen Materialien wie Hochleistungspolymeren und Beschichtungen.
5. Wirkmechanismus
Der Wirkmechanismus von 7-Acetyl-2,2,4-trimethyl-2H-1,4-benzoxazin-3(4H)-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen durch Folgendes ausüben:
Bindung an Enzyme oder Rezeptoren: Modulation ihrer Aktivität und Beeinflussung biochemischer Signalwege.
Wechselwirkung mit Zellkomponenten: Beeinflussung der Zellsignalisierung, des Wachstums und der Differenzierung.
Wirkmechanismus
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, growth, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2H-1,4-Benzoxazin-3(4H)-on: Fehlt die Acetylgruppe und die zusätzlichen Methylgruppen, was zu unterschiedlichen chemischen Eigenschaften führt.
7-Acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydrochinolin: Teilt strukturelle Ähnlichkeiten, unterscheidet sich aber in der Kernringstruktur.
Einzigartigkeit
Das Vorhandensein der Acetylgruppe und mehrerer Methylgruppen in 7-Acetyl-2,2,4-trimethyl-2H-1,4-benzoxazin-3(4H)-on verleiht einzigartige chemische Eigenschaften, wie z. B. erhöhte Stabilität und Reaktivität, was es von anderen Benzoxazinderivaten unterscheidet.
Eigenschaften
CAS-Nummer |
116337-70-3 |
|---|---|
Molekularformel |
C13H15NO3 |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
7-acetyl-2,2,4-trimethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C13H15NO3/c1-8(15)9-5-6-10-11(7-9)17-13(2,3)12(16)14(10)4/h5-7H,1-4H3 |
InChI-Schlüssel |
CTIBYWYNVICJDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




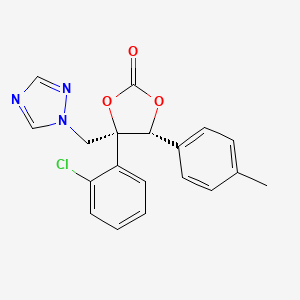
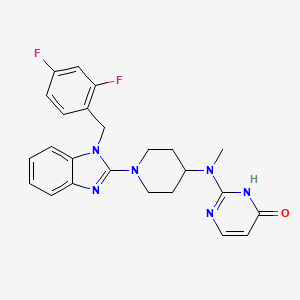
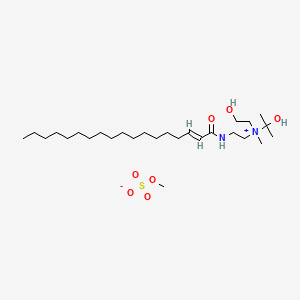
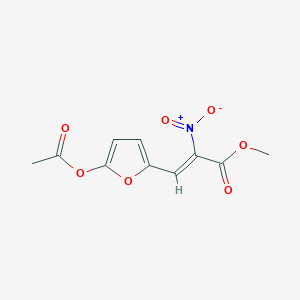

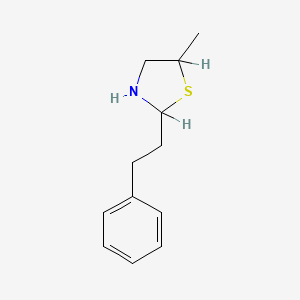
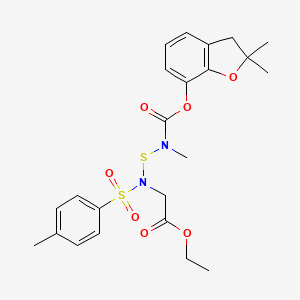
![disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate](/img/structure/B12713697.png)
